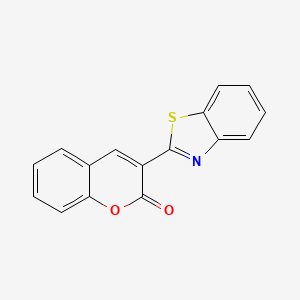
3-(2-苯并噻唑基)香豆素
描述
3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6, is a derivative of coumarin with a benzothiazolyl group at the position 3 . It is a fluorescent dye widely used for staining polymer particles, organelles, or materials used in medicine . It has been identified and employed as a fluorescent dye for staining organelles or medical materials and as a high-gain medium in tunable and amplifier lasers .
Synthesis Analysis
Fluorescent dyes based on 3-(2-Benzothiazolyl)coumarin were synthesized by a simple condensing reaction . The chemical structures of synthesized compounds were subjected to FT-IR, 1H-NMR, Mass, and UV/Vis analysis for color characteristics .
Molecular Structure Analysis
The molecular structure of 3-(2-Benzothiazolyl)coumarin was confirmed by x-ray diffraction (XRD), atomic force microscopy (AFM), and Fourier transform infrared (FTIR) spectroscopy . The XRD and AFM results confirmed that the as-deposited and annealed films have nanostructural features .
Chemical Reactions Analysis
The BC-BE probe hydrolyzes in phosphate buffer to 3-(2-Benzothiazolyl)-7-coumarin boronic acid (BC-BA) which is stable in the solution even after a prolonged incubation time (24 h). BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) .
Physical And Chemical Properties Analysis
3-(2-Benzothiazolyl)coumarin is a solid with a molecular weight of 350.43 g/mol . It has a melting point of 208-210 °C . Its maximum absorption wavelength (λmax) is 443 nm, and it emits fluorescence at 494 nm in THF and 505 nm in ethanol .
科学研究应用
Fluorescent Dyes for Polyester Fabrics
3-(2-Benzothiazolyl)coumarin compounds have been synthesized and used as fluorescent dyes for polyester fabrics . These dyes are created through a simple condensation reaction and their chemical structures are analyzed using techniques like FT-IR, 1H-NMR, Mass, and UV/Vis. The dyed fabrics exhibit strong color strength and good color fastness to washing, perspiration, and light, making them suitable for textile applications where durability and vivid coloring are desired .
Synthesis Methods and New Applications
Coumarin derivatives, including 3-(2-Benzothiazolyl)coumarin, are explored for their synthesis methods and new applications in scientific research . These compounds are significant for their biological activities and unique properties, playing a crucial role in the development of novel drugs. The chapter from IntechOpen discusses various one-pot construction methods for coumarin derivatives and their recent bio-applications .
MEK1 Inhibitors in Cancer Research
Some derivatives of 3-Benzothiazol-2-yl coumarin have been evaluated as MEK1 inhibitors, which are important in cancer research . Molecular docking studies suggest that these compounds’ interaction with the MEK1 enzyme could be beneficial for activity, indicating their potential as therapeutic agents in oncology .
未来方向
作用机制
Target of Action
3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .
Mode of Action
The mode of action of 3-(2-Benzothiazolyl)coumarin is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .
Biochemical Pathways
The biochemical pathways affected by 3-(2-Benzothiazolyl)coumarin are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability.
Result of Action
The result of the action of 3-(2-Benzothiazolyl)coumarin is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .
Action Environment
The action of 3-(2-Benzothiazolyl)coumarin can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZRPGPWSFZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327917 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzothiazolyl)coumarin | |
CAS RN |
1032-98-0 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?
A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []
Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?
A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in 3-(2-Benzothiazolyl)coumarin dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []
Q3: What analytical techniques are typically employed to characterize 3-(2-Benzothiazolyl)coumarin and its derivatives?
A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []
Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?
A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



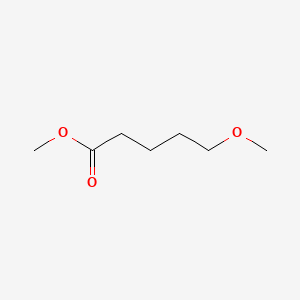

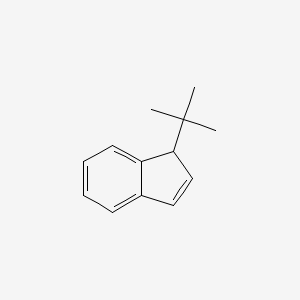
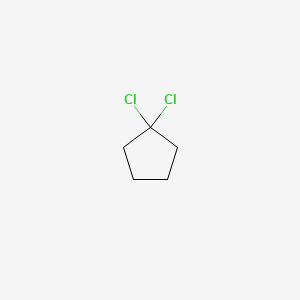
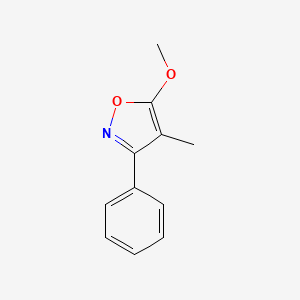
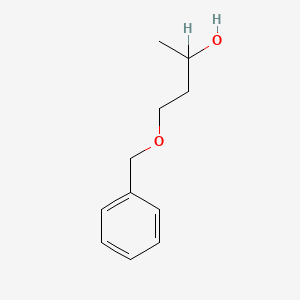
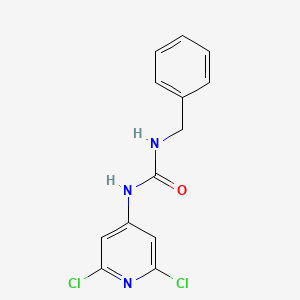

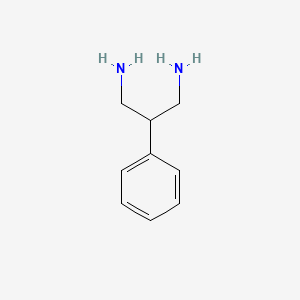

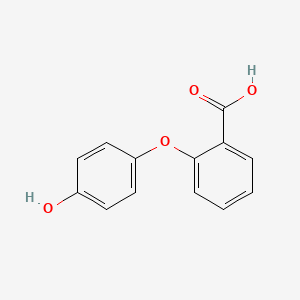
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)
